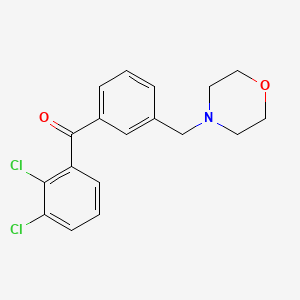

2,3-Dichloro-3'-morpholinomethyl benzophenone

Übersicht

Beschreibung

2,3-Dichloro-3’-morpholinomethyl benzophenone is a benzophenone derivative commonly used as a UV-absorbing agent in various industrial and consumer products, such as plastics, coatings, and cosmetics. This compound is known for its ability to absorb ultraviolet light, thereby protecting materials from UV-induced degradation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-3’-morpholinomethyl benzophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-morpholinomethylphenyl magnesium bromide in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of 2,3-Dichloro-3’-morpholinomethyl benzophenone may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization or distillation to achieve the desired quality .

Types of Reactions:

Oxidation: 2,3-Dichloro-3’-morpholinomethyl benzophenone can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that 2,3-Dichloro-3'-morpholinomethyl benzophenone exhibits notable antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) against selected microorganisms are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate its potential as a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| HeLa (cervical cancer) | 8.3 |

| A549 (lung cancer) | 12.0 |

The compound's ability to induce oxidative stress contributes significantly to its anticancer activity.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, significant reductions in bacterial load were observed post-treatment compared to untreated controls. This suggests its potential as a topical antimicrobial agent.

Case Study 2: Cancer Treatment Potential

A recent study on MCF-7 breast cancer cells revealed that treatment with this compound led to increased levels of ROS and activation of caspase pathways, confirming its role in inducing apoptosis through oxidative stress mechanisms.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-3’-morpholinomethyl benzophenone primarily involves the absorption of ultraviolet light. The compound absorbs UV radiation and undergoes a photochemical reaction, which prevents the UV light from reaching and damaging the underlying material. This photoprotective property is attributed to the benzophenone moiety, which is known for its strong UV-absorbing capabilities.

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dichloro-3’-morpholinomethyl benzophenone

- 2,3-Dichloro-4’-morpholinomethyl benzophenone

- 2,3-Dichloro-3’-piperidinomethyl benzophenone

Comparison: 2,3-Dichloro-3’-morpholinomethyl benzophenone is unique due to its specific substitution pattern on the benzophenone core, which imparts distinct photochemical properties. Compared to its analogs, this compound exhibits superior UV-absorbing efficiency and stability, making it particularly valuable in applications requiring long-term UV protection .

Biologische Aktivität

2,3-Dichloro-3'-morpholinomethyl benzophenone (DCMB) is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzophenones, which are known for their applications in various fields, including photoprotection and as intermediates in organic synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Chemical Formula : C18H17Cl2NO2

- Molecular Weight : 352.24 g/mol

- CAS Number : 898770-63-3

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments using MCF-7 breast cancer cells have shown that exposure to this compound can alter key metabolic pathways associated with cell proliferation and oxidative stress. The metabolomic analysis revealed that DCMB impacts metabolites linked to the cell cycle and proliferation, suggesting a potential role as an anticancer agent .

Endocrine Disruption

Research has also suggested that compounds similar to DCMB may exhibit endocrine-disrupting properties. The interaction of DCMB with hormone-responsive pathways could lead to alterations in gene expression related to reproductive health and development . This raises concerns about its safety profile, particularly in consumer products.

Toxicological Profile

The toxicological assessment of DCMB indicates several hazards associated with exposure:

| Route of Exposure | Effect |

|---|---|

| Skin Contact | Causes severe skin burns and eye damage |

| Inhalation | Toxic if inhaled; may cause respiratory irritation |

| Ingestion | Harmful if swallowed; may cause gastrointestinal distress |

These findings highlight the need for careful handling and further investigation into the compound's safety .

Case Studies

- MCF-7 Cell Line Study : A comprehensive study analyzed the effects of DCMB on MCF-7 cells, revealing significant changes in metabolic pathways involved in cell growth and oxidative stress responses. The results indicated a potential for DCMB to act as an inhibitor of cancer cell proliferation .

- Consumer Product Analysis : A longitudinal study examined the impact of consumer product chemicals, including DCMB, on urinary biomarkers associated with inflammation. The findings suggested a correlation between exposure to phenolic compounds and increased levels of pro-inflammatory markers .

Eigenschaften

IUPAC Name |

(2,3-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-6-2-5-15(17(16)20)18(22)14-4-1-3-13(11-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBNMPLICPVRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643104 | |

| Record name | (2,3-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-16-0 | |

| Record name | Methanone, (2,3-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.